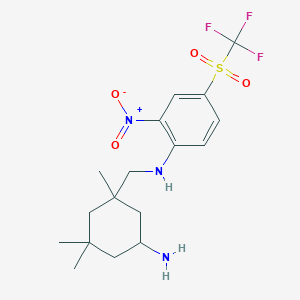
N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1,3,3-trimethylcyclohexanemethylamine, also known as Isophorone diamine (IPD), is a cyclo-aliphatic diamine . It’s mainly used as an epoxy curing agent .
Synthesis Analysis
A new Schiff base, 2-[(5-Amino-1,3,3-trimethyl-cyclohexyl methyl imino)-methyl]-4-bromo-phenol (L1) was synthesized from 5-bromo salicylaldehyde and isophoronediamine . The reaction was monitored using FT-IR, UV-Vis, 1H and 13C NMR spectroscopic methods .Chemical Reactions Analysis
Isophorone diamine is widely used as a hardener to cure a variety of epoxy-based resins, such as diglycidyl ether bisphenol A (DGEBA) and diglycidyl ether 1,4-butanediol (DGEBU) .Physical And Chemical Properties Analysis
5-Amino-1,3,3-trimethylcyclohexanemethylamine has a molecular weight of 170.30, a refractive index of 1.488 (lit.), a boiling point of 247 °C (lit.), a melting point of 10 °C (lit.), and a density of 0.922 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Methodology for Specific Conversion of Primary Aromatic Amines
A study by Pera et al. (2006) presents a synthetic methodology for the specific conversion of primary aromatic amines into their N-monomethyl derivatives under mild conditions. This process involves treating anilines with 4-nitrobenzenesulfonyl (nosyl) chloride to generate sulfonamides, followed by N-methylation and removal of the nosyl protecting group. This method is efficient and yields exclusively N-monomethyl-anilines (Pera, Leggio, & Liguori, 2006).
Visible-Light-Induced, Iridium-Catalyzed Reactions
Lenhart and Bach (2014) explored visible-light-induced, iridium-catalyzed reactions involving N-methyl-N-((trimethylsilyl)methyl)aniline and cyclic α,β-unsaturated carbonyl compounds. This study highlights the potential for creating diverse organic compounds through such reactions, with a focus on the formation of aminomethyl radical addition products and tricyclic compounds (Lenhart & Bach, 2014).
Nitration of Aromatic Compounds
Zolfigol et al. (2012) designed an ionic liquid, 3-methyl-1-sulfonic acid imidazolium nitrate, for the efficient nitration of aromatic compounds, including aniline derivatives. This research provides insights into the use of novel reagents for the modification of aromatic compounds, emphasizing the in situ generation of nitrogen dioxide (Zolfigol et al., 2012).
Preparation of α-amino Ketones and β-amino Hydroxylamines
Ruano et al. (2006) investigated the preparation of α-amino ketones and β-amino hydroxylamines using asymmetric aza-Henry reactions of N-p-tolylsulfinylimines. This study provides a method for synthesizing key intermediates for biologically active compounds, which is relevant to pharmaceutical research (Ruano, López-Cantarero, Haro, Alemán, & Cid, 2006).
Antibacterial Activity of Substituted Anilides
Research conducted by Linfield et al. (1983) focuses on the antibacterial activity of substituted anilides of carboxylic and sulfonic acids. Their findings emphasize the importance of chemical structure in determining the biological activity against Gram-positive species, which is crucial for the development of new antimicrobial agents (Linfield, Micich, Montville, Simon, Murray, & Bistline, 1983).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(5-amino-1,3,3-trimethylcyclohexyl)methyl]-2-nitro-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O4S/c1-15(2)7-11(21)8-16(3,9-15)10-22-13-5-4-12(6-14(13)23(24)25)28(26,27)17(18,19)20/h4-6,11,22H,7-10,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZUTZHCCRCZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-])N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

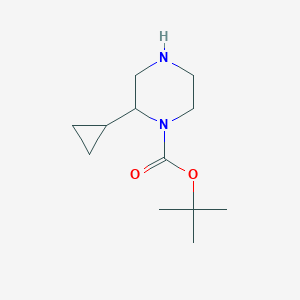
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773293.png)


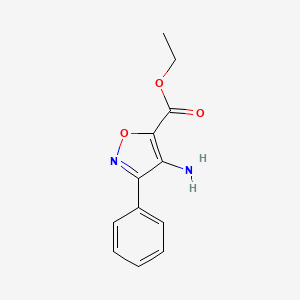
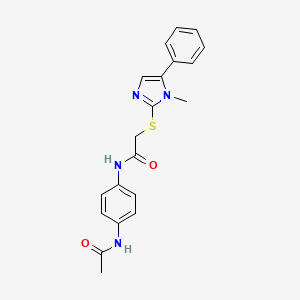
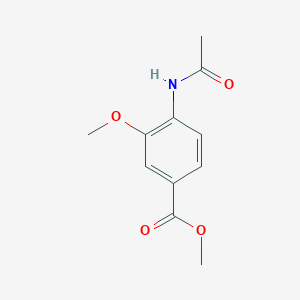
![5-Phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2773304.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)
![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2773308.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2773309.png)
